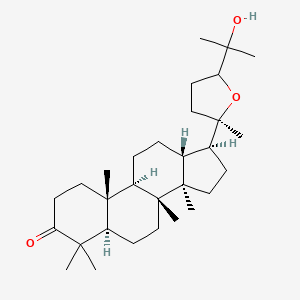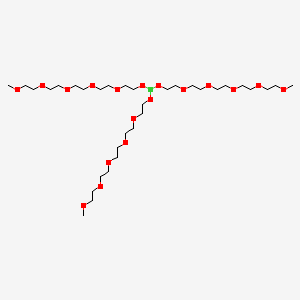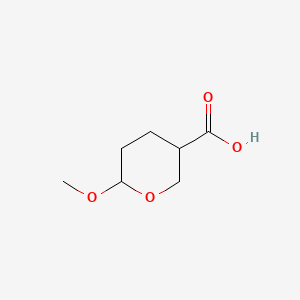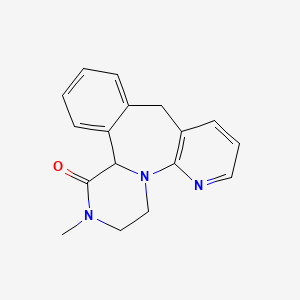
N-Acetyl Desethyl Chloroquine-d4
Descripción general
Descripción
“N-Acetyl Desethyl Chloroquine-d4” is a minor metabolite of chloroquine . It is used as an internal standard for the quantification of N-acetyl desethylchloroquine by GC- or LC-MS . It is not intended for human or veterinary use .
Molecular Structure Analysis
The molecular formula of “this compound” is C18H20ClD4N3O . The InChi Code is InChI=1S/C18H24ClN3O/c1-4-22(14(3)23)11-5-6-13(2)21-17-9-10-20-18-12-15(19)7-8-16(17)18/h7-10,12-13H,4-6,11H2,1-3H3,(H,20,21)/i5D2,11D2 .Physical And Chemical Properties Analysis
“this compound” is a solid with a formula weight of 337.9 . It is slightly soluble in chloroform, DMSO, and methanol .Aplicaciones Científicas De Investigación
1. Analytical Method Development
- Chloroquine and Metabolite Analysis: A method was developed for analyzing chloroquine and its metabolite desethyl-chloroquine in human plasma and urine using high-performance liquid chromatography (Bergqvist & Frisk‐Holmberg, 1980).
2. Pharmacokinetic Studies
- Metabolism Pathway Exploration: Studies on chloroquine metabolism in human liver microsomes revealed that it is metabolized into desethylchloroquine and bisdesethylchloroquine by cytochrome P450 (Kim et al., 2003).
3. Drug Interaction and Synergy Research
- Synergic Effect with Other Drugs: Research on the combination of Chloroquine and N-Acetyl Cysteine demonstrated a synergic effect in reducing parasitemia and malondyaldehyde levels in mice infected with Plasmodium berghei (Iskandar & Sudjari, 2016).
4. Metabolite Identification
- Chloroquine Metabolites in Human Microsomes: A method was developed for determining chloroquine and its desethylated metabolites in human liver microsomes using high-performance liquid chromatography with fluorescence detection (Ducharme & Farinotti, 1997).
5. In Silico Drug Studies
- Computational Analysis for COVID-19 Treatment: Computational studies examined hydroxychloroquine and chloroquine metabolites as potential candidates for treating COVID-19 (Vaidya & Vyas, 2020).
6. Drug Mechanism Investigation
- Effect on Lysosomal Enzyme Transport: The impact of chloroquine on lysosomal enzyme transport was explored, focusing on the binding of N-acetyl-beta-D-glucosaminidase to mannose-6-phosphate recognizing receptors of rat liver (Sosa & Bertini, 1985).
Mecanismo De Acción
Target of Action
N-Acetyl Desethyl Chloroquine-d4 is a minor metabolite of chloroquine . Chloroquine primarily targets the heme polymerase enzyme in Plasmodium species . This enzyme plays a crucial role in the survival of the parasite by converting toxic heme, released during hemoglobin digestion, into non-toxic hemozoin .
Mode of Action
Chloroquine, and by extension this compound, inhibits the action of heme polymerase . This inhibition leads to the accumulation of toxic heme within the parasite, which is detrimental to its survival .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the heme detoxification pathway in Plasmodium species . By inhibiting heme polymerase, the compound disrupts this pathway, leading to the accumulation of toxic heme and the death of the parasite .
Pharmacokinetics
It is known that the compound is slightly soluble in chloroform, dmso, and methanol , which may influence its bioavailability.
Result of Action
The primary result of the action of this compound is the death of the Plasmodium parasite due to the accumulation of toxic heme .
Action Environment
The action of this compound, like that of chloroquine, is influenced by the environment within the Plasmodium parasite. The compound is more effective in acidic environments, such as the food vacuole of the parasite, where heme polymerase is active
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]-N-ethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O/c1-4-22(14(3)23)11-5-6-13(2)21-17-9-10-20-18-12-15(19)7-8-16(17)18/h7-10,12-13H,4-6,11H2,1-3H3,(H,20,21)/i5D2,11D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDLFXICTKRYJP-LHJLJATRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])N(CC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564951.png)